2,5-dimethyl-N-[4-(4-morpholinylcarbonyl)benzyl]benzenesulfonamide 2,5-dimethyl-N-[4-(4-morpholinylcarbonyl)benzyl]benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 690245-71-7
VCID: VC4276580
InChI: InChI=1S/C20H24N2O4S/c1-15-3-4-16(2)19(13-15)27(24,25)21-14-17-5-7-18(8-6-17)20(23)22-9-11-26-12-10-22/h3-8,13,21H,9-12,14H2,1-2H3
SMILES: CC1=CC(=C(C=C1)C)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)N3CCOCC3
Molecular Formula: C20H24N2O4S
Molecular Weight: 388.48

2,5-dimethyl-N-[4-(4-morpholinylcarbonyl)benzyl]benzenesulfonamide

CAS No.: 690245-71-7

Cat. No.: VC4276580

Molecular Formula: C20H24N2O4S

Molecular Weight: 388.48

* For research use only. Not for human or veterinary use.

2,5-dimethyl-N-[4-(4-morpholinylcarbonyl)benzyl]benzenesulfonamide - 690245-71-7

Specification

CAS No. 690245-71-7
Molecular Formula C20H24N2O4S
Molecular Weight 388.48
IUPAC Name 2,5-dimethyl-N-[[4-(morpholine-4-carbonyl)phenyl]methyl]benzenesulfonamide
Standard InChI InChI=1S/C20H24N2O4S/c1-15-3-4-16(2)19(13-15)27(24,25)21-14-17-5-7-18(8-6-17)20(23)22-9-11-26-12-10-22/h3-8,13,21H,9-12,14H2,1-2H3
Standard InChI Key CJZWGNFWJYFAEW-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)C)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)N3CCOCC3

Introduction

Synthesis

The synthesis of this compound likely involves the following steps:

  • Preparation of the Benzene Derivative:

    • Start with 2,5-dimethylbenzenesulfonyl chloride.

    • React it with an amine derivative to introduce the sulfonamide group.

  • Attachment of the Benzyl Group:

    • The benzyl group is introduced via nucleophilic substitution or reductive amination using a benzaldehyde derivative.

  • Morpholine Functionalization:

    • The morpholine ring is added through a reaction involving morpholine and an acyl chloride or carboxylic acid derivative.

Each step would require optimization to ensure high yield and purity.

Pharmaceutical Relevance

Sulfonamide derivatives are widely studied for their therapeutic potential due to their ability to interact with enzymes and proteins. Based on structural similarities to other sulfonamides:

  • Antimicrobial Activity: The sulfonamide group may inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis.

  • Anticancer Potential: The benzene rings and morpholine group could enhance binding affinity to cancer-related targets such as histone deacetylases (HDACs) or kinases.

Molecular Docking Studies

Computational studies could predict its binding affinity to specific enzymes or receptors. For example:

  • Docking against bacterial enzymes might reveal antimicrobial properties.

  • Docking against cancer-related proteins could identify potential anticancer activity.

Structural Analogues

Several structurally related compounds have been synthesized and evaluated for biological activity:

  • Sulfonamides with benzene substitutions have shown significant anticancer and antimicrobial effects .

  • Morpholine-containing compounds are known for their pharmacokinetic stability and bioavailability .

Biological Testing

While no specific data on this compound exists in the provided results, related sulfonamides have demonstrated:

  • Antimicrobial activity against Gram-positive and Gram-negative bacteria .

  • Cytotoxic effects on various cancer cell lines .

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